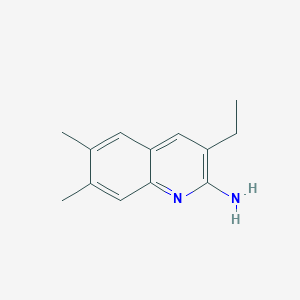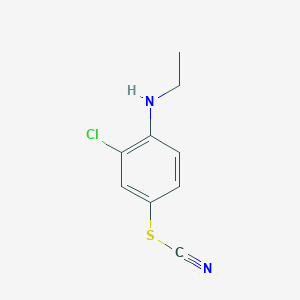
3-Chloro-4-(ethylamino)phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as an herbicide and falls under the category of unclassified herbicides . The compound is known for its activity in controlling unwanted vegetation in agricultural settings.
Métodos De Preparación
The synthesis of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves several steps. One common method includes the reaction of 3-chloro-4-nitroaniline with ethylamine to form 3-chloro-4-(ethylamino)aniline. This intermediate is then reacted with thiophosgene to produce the desired thiocyanate compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
3-Chloro-4-(ethylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(ethylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately causing the death of the plant . The exact molecular targets and pathways can vary depending on the plant species and environmental conditions.
Comparación Con Compuestos Similares
3-Chloro-4-(ethylamino)phenyl thiocyanate can be compared with other similar compounds such as:
Phenyl thiocyanate: Similar in structure but lacks the chlorine and ethylamino groups.
4-Chloro-3-(methylamino)phenyl thiocyanate: Similar but has a methylamino group instead of an ethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
3703-46-6 |
|---|---|
Fórmula molecular |
C9H9ClN2S |
Peso molecular |
212.70 g/mol |
Nombre IUPAC |
[3-chloro-4-(ethylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-9-4-3-7(13-6-11)5-8(9)10/h3-5,12H,2H2,1H3 |
Clave InChI |
CKQWRBAKADMREL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


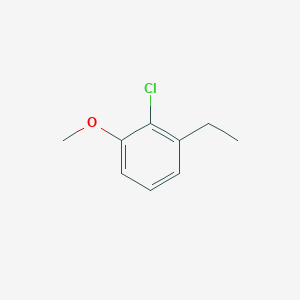
![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
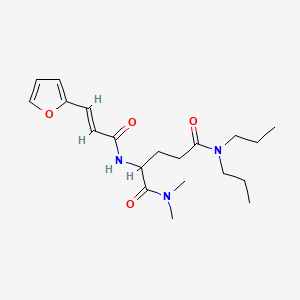
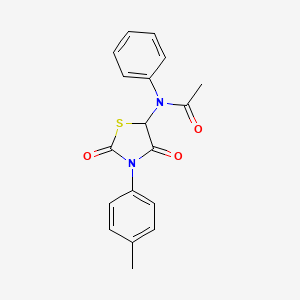
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
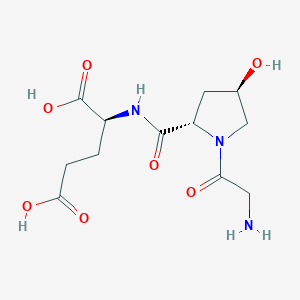
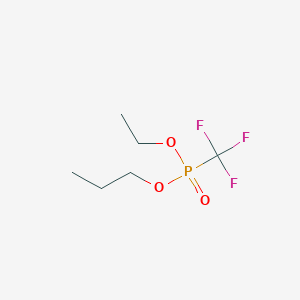
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)

